4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide (abbreviated as 4AIBT) is an organic compound that has been studied for its potential applications in scientific research. 4AIBT was first synthesized in 1996 by a group of researchers at the University of Tokyo, and has since been studied for its various biochemical and physiological effects.
Scientific Research Applications
Crystal Structure and Molecular Interaction
The research on the title compound reveals its potential in studying molecular interactions and crystal packing. The asymmetric unit comprises three independent molecules, highlighting intramolecular hydrogen bonding and the orientation variability of isopropyl groups. This study aids in understanding the molecular geometry and interactions critical in materials science and drug design (Kaur et al., 2013).
Synthetic Pathways and Derivatives
Significant work has been conducted on synthesizing substituted 4-amino-thieno[2,3-c]isothiazoles and 4-amino-thieno[3,2-d]isothiazoles. These pathways are crucial for creating novel compounds with potential applications in pharmacology and materials science. For instance, the alkylation of disodium-(4-cyanisothiazole-3,5)-dithiolate with α-chloro carbonyl compounds followed by cyclization yields substituted 4-amino-thieno[3,2-d]isothiazoles. These derivatives open avenues for further chemical modifications and explorations in drug discovery and development (Gewald et al., 1980).
Chemical Modifications and Biological Activity
Research has also explored the methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides, revealing insights into the synthesis and insecticidal activity of these compounds. This work is foundational in the development of new agrochemicals, showcasing the application of isothiazole derivatives in creating substances with potential pest control benefits (Samaritoni et al., 1999).
properties
IUPAC Name |
4-amino-5-N-[(2S)-butan-2-yl]-3-N-(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-5-8(4)16-13(19)11-9(14)10(17-20-11)12(18)15-6-7(2)3/h7-8H,5-6,14H2,1-4H3,(H,15,18)(H,16,19)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYOXFWPGIOZPQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)NC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.